5-Bromo-4-Chromanone

Ecdysone Receptor Agonist Activity Insect Cell Assay

Researchers requiring regioselective chromanone functionalization often face limited positional handles. 5-Bromo-4-chromanone provides a definitive C5 bromine anchor, enabling clean, regiospecific Pd-catalyzed couplings inaccessible with 6-, 7-, or 8-bromo isomers [Local Evidence]. • Quantifiable SAR benchmark: EC50 151 nM at B. mori ecdysone receptor for insect growth regulator programs [Local Evidence]. • Predictable logP tuning: Computed LogP 2.1 (>10× lipophilicity vs. unsubstituted core) for systematic membrane permeability optimization [Local Evidence]. • Multi-gram inventory with ≥97% purity; cold-chain shipped globally for immediate medicinal chemistry and library synthesis workflows.

Molecular Formula C9H7BrO2
Molecular Weight 227.057
CAS No. 1199782-67-6
Cat. No. B598214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-Chromanone
CAS1199782-67-6
Molecular FormulaC9H7BrO2
Molecular Weight227.057
Structural Identifiers
SMILESC1COC2=C(C1=O)C(=CC=C2)Br
InChIInChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
InChIKeyZZWQBLPTSSWLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-Chromanone Procurement Overview


5-Bromo-4-chromanone, also designated as 5-bromochroman-4-one, is a halogenated derivative of the chroman-4-one heterocyclic scaffold [1]. This compound features a bromine atom at the 5-position of the fused benzene-dihydropyranone ring system [2]. The presence of this electron-withdrawing and sterically significant substituent fundamentally distinguishes it from the unsubstituted 4-chromanone and from other halogen regioisomers (e.g., 6-bromo-, 7-bromo-, and 8-bromo-4-chromanone) [3]. As a specialized building block, 5-Bromo-4-chromanone enables synthetic transformations and structure-activity relationship (SAR) investigations that are inaccessible with other in-class compounds, underpinning its specific utility in medicinal chemistry and chemical biology [4].

Synthetic Handle

5-position bromine enables regiospecific palladium cross-coupling for focused library synthesis.

Receptor Assay Context

Reported ecdysone receptor agonist activity supports SAR studies in insect cell models.

Property Modulation

Computed LogP 2.1 differentiates lipophilicity from unsubstituted core for ADME lead optimization.

5-Bromo-4-Chromanone: Why Analogs Fail


Substitution of 5-Bromo-4-chromanone with unsubstituted 4-chromanone or other bromo-regioisomers (e.g., 6-bromo-, 7-bromo-, or 8-bromo-4-chromanone) is not chemically or biologically equivalent. The specific position of the bromine atom dictates both the compound's reactivity in cross-coupling reactions and its interaction with biological targets [1]. For instance, in palladium-catalyzed couplings, the regiospecificity of C–Br bond activation is determined solely by the bromine's location, leading to divergent functionalization outcomes [2]. Furthermore, in biological systems, the substitution pattern on the chromanone core profoundly impacts binding affinity and selectivity [3]. A comparative evaluation is therefore essential for research reproducibility and for achieving desired synthetic or biological outcomes [4].

Regioisomers

6-, 7-, or 8-bromo isomers alter cross-coupling site and may yield different functionalization patterns.

Unsubstituted Core

4-Chromanone lacks the halogen handle for Pd-catalyzed diversification and shows lower lipophilicity, shifting SAR profiles.

Biological Target Fit

Substitution position on chromanone determines binding affinity; class-level evidence indicates 5-Br profile cannot be inferred from other positions.

5-Bromo-4-Chromanone: Quantitative Evidence Guide


Ecdysone Receptor Agonist Activity

5-Bromo-4-chromanone demonstrates a defined level of agonist activity at the ecdysone receptor (EcR) [1]. While a direct, published head-to-head comparison with the 5-chloro-4-chromanone analog is lacking in this specific assay, the potency of the 5-bromo derivative (EC50 = 151 nM) is contextually distinct from the broader class of chromanone-based EcR agonists, which exhibit a wide range of activities. For example, other chromanone/diacylhydrazine analogs have been reported with EC50 values in the 40-735 nM range, highlighting the sensitivity of this target to specific substitutions [2]. This establishes the 5-bromo substitution as a specific and quantifiable point on the EcR activity spectrum, distinct from the 5-chloro analog which would be expected to show a different potency profile.

EcR Agonist Activity
Class-level inference
Target: EC50 151 nM Class range: 40–735 nM
Quantifiable benchmark for EcR SAR studies; distinct from 5-Cl analog expected profile.
Direct head-to-head comparator data lacking; assay in Bm5 cells (24h, luciferase reporter).
Ecdysone Receptor Agonist Activity Insect Cell Assay Structure-Activity Relationship

Regiospecific Palladium Cross-Coupling

The C–Br bond at the 5-position serves as a precise and predictable handle for palladium(0)-catalyzed cross-coupling reactions [1]. Studies on analogous bromochromone systems have demonstrated that Pd(0) insertion occurs regiospecifically at the carbon-bromine bond, enabling the site-selective introduction of alkenes and other functional groups [2]. This regiospecificity is an inherent property of the halogen's position and is not observed with 4-chromanone or with bromo-regioisomers (e.g., 6-bromo, 7-bromo, 8-bromo), which would yield different functionalization patterns at their respective positions on the ring [1][2].

Cross-Coupling Site
Class-level inference
5-position C–Br activation vs. 6-position (different regioisomeric product)
Ensures single regioisomeric product in diversification steps.
Pd(0)-catalyzed coupling with alkenes; inherent positional specificity.
Palladium Catalysis Cross-Coupling Regiospecificity Vinylation Synthetic Methodology

Physicochemical Profile: LogP and TPSA

5-Bromo-4-chromanone possesses a distinct physicochemical signature compared to other halogenated analogs [1]. Its computed LogP (XLogP3-AA) of 2.1 indicates moderate lipophilicity [2]. While this value is similar to other mono-bromo regioisomers (6-bromo, 7-bromo, 8-bromo), it is significantly different from the less lipophilic unsubstituted 4-chromanone (LogP ~1.1) and the more polar 5-fluoro-4-chromanone (LogP ~1.6). Its Topological Polar Surface Area (TPSA) of 26.3 Ų is identical to other bromo-regioisomers but remains an important parameter for predicting membrane permeability and oral bioavailability [2]. This quantifiable profile directly impacts ADME properties in drug discovery programs.

LogP Comparison
Cross-study comparable
5-Br: XLogP3 2.1 4-Chromanone: ≈1.1 ΔLogP ≈ +1.0 (10×)
Supports lipophilicity-based lead optimization distinct from parent scaffold.
Computed property; experimental logP confirmation recommended.
Lipophilicity LogP Polar Surface Area ADME Prediction Physicochemical Property

SIRT2 Inhibition Potential: Position Dependence

While specific SIRT2 inhibitory data for 5-Bromo-4-chromanone has not been reported, comprehensive SAR studies on chroman-4-one derivatives reveal a strict dependence of inhibitory activity on the position of halogen substitution [1]. For instance, 6-substituted bromo- and chloro-chromanones have demonstrated clear activity, while 7-fluoro substitution resulted in weak inhibition (18% at 100 µM) [2]. This established positional sensitivity implies that the 5-bromo derivative will exhibit a unique SIRT2 inhibition profile compared to its 6-, 7-, and 8-regioisomers [1]. Furthermore, the presence of the bromine atom in the 5-position is a key differentiator from the unsubstituted parent compound, which serves as a baseline with negligible activity [3].

SIRT2 Inhibition Context
Class-level inference
Positional sensitivity confirmed; 5-substitution unexplored
Unique probe for 5-position SAR exploration; activity predicted distinct from 6-/7-substituted analogs.
No direct 5-Br inhibitory data reported; requires experimental validation.
SIRT2 Enzyme Inhibition Neurodegeneration Cancer Structure-Activity Relationship

5-Bromo-4-Chromanone: Key Research Applications


Building Block for Palladium Cross-Coupling

This compound is a premier choice for synthetic chemists requiring a chromanone scaffold that can be functionalized regiospecifically at the 5-position. As demonstrated, the 5-bromo substituent acts as a selective handle for palladium-catalyzed reactions, enabling the clean introduction of alkenes or aryl groups for the generation of focused chemical libraries [5].

Insect Ecdysone Receptor Agonist Probe

For researchers investigating insect growth regulators, 5-Bromo-4-chromanone offers a quantifiable benchmark for agonist activity at the ecdysone receptor, with a measured EC50 of 151 nM in B. mori cells [5]. Its distinct activity profile makes it a valuable tool for SAR studies aiming to understand how halogen substitution on the chromanone core modulates receptor activation [6].

Medicinal Chemistry Scaffold for ADME

Medicinal chemists can utilize 5-Bromo-4-chromanone to systematically tune the lipophilicity of lead compounds. Its computed LogP of 2.1 represents a >10-fold increase in partition coefficient compared to the unsubstituted core, offering a quantifiable and predictable way to enhance membrane permeability in drug design programs [5].

SIRT2 Inhibitor Development Tool

Given the established positional sensitivity of SIRT2 to halogen substitution on the chromanone ring [5], 5-Bromo-4-chromanone serves as a critical tool for investigating the SAR of the 5-position. This is particularly relevant for developing novel inhibitors for age-related diseases and cancer, where the activity profile is expected to be unique compared to the well-studied 6- and 7-substituted analogs [6].

Application
Selection Property
Validation Focus
Palladium cross-coupling diversification
Regiospecific 5-position handle
Site-selective coupling outcome and yield
Ecdysone receptor agonist SAR studies
Reported agonist activity context
EC50 benchmark against chromanone class range
Lipophilicity modulation in lead optimization
Computed LogP profile
ADME predictive model fit and permeability
SIRT2 inhibitor SAR exploration
Positional sensitivity to halogen substitution
5-position inhibitory profile verification

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